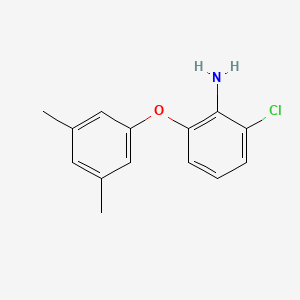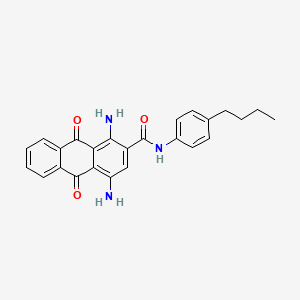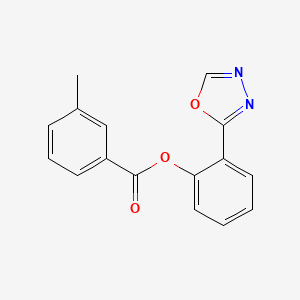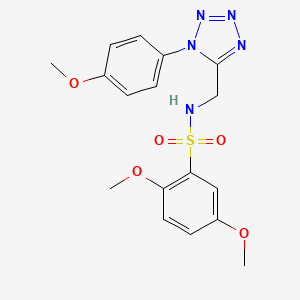
2,5-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a unique mechanism of action that makes it useful in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Application
Benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT), particularly in the treatment of cancer. A study highlighted the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising candidate for Type II photosensitizers in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
Another significant area of research involves the enzyme inhibitory activity of benzenesulfonamide derivatives. These compounds have been synthesized and evaluated for their potential as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. Some derivatives exhibited strong inhibition against human carbonic anhydrase isoforms, suggesting their potential in developing therapeutic agents for conditions where carbonic anhydrase activity is dysregulated (Gul et al., 2016).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of new benzenesulfonamide derivatives have shown that these compounds possess promising antibacterial and antifungal activities. Such properties make them candidates for further development into antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Ghorab et al., 2017).
Wirkmechanismus
Target of Action
The primary target of this compound is the serotonin 5-HT2A receptor . This receptor is a subtype of the serotonin receptor, which plays a key role in the function of the central nervous system, particularly in the areas of mood, anxiety, and consciousness .
Mode of Action
The compound acts as a potent agonist at the 5-HT2A receptor . Agonists are substances that bind to a receptor and activate it to produce a biological response. In this case, the compound binds to the 5-HT2A receptor, activating it and leading to an increase in the effect of serotonin .
Biochemical Pathways
The activation of the 5-HT2A receptor by the compound affects several biochemical pathways. These include pathways involved in working memory and cognitive processes . The exact downstream effects of these pathways can vary, but they generally involve changes in neuronal signaling and brain function .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The activation of the 5-HT2A receptor by the compound can lead to a variety of molecular and cellular effects. These can include changes in neuronal signaling, alterations in the release of neurotransmitters, and modifications to the function of neural circuits . These changes can, in turn, lead to alterations in behavior and cognition .
Action Environment
The action, efficacy, and stability of the compound can be influenced by a variety of environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .
Eigenschaften
IUPAC Name |
2,5-dimethoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5S/c1-25-13-6-4-12(5-7-13)22-17(19-20-21-22)11-18-28(23,24)16-10-14(26-2)8-9-15(16)27-3/h4-10,18H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLSTMPVSNAKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2960357.png)
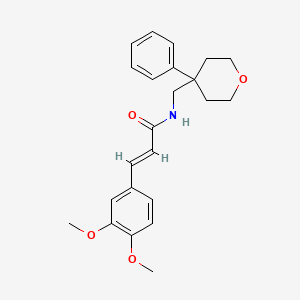

![2-chloro-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2960364.png)
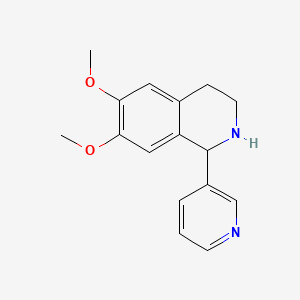
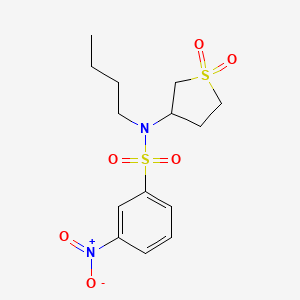
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone](/img/structure/B2960369.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2960370.png)
![1-Fluorosulfonyloxy-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzene](/img/structure/B2960374.png)
![5-Fluoro-6-methyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2960376.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2960377.png)
